![molecular formula C14H20N2O2 B4406757 4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4406757.png)
4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide
説明
4-(allyloxy)-N-[2-(dimethylamino)ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as ADEB and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development.
作用機序
The mechanism of action of ADEB is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in disease processes. For example, ADEB has been found to inhibit the activity of histone deacetylase, which is involved in cancer cell growth and proliferation. ADEB has also been found to inhibit the aggregation of amyloid-beta peptide by binding to specific amino acid residues.
Biochemical and Physiological Effects:
ADEB has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and protection against neurotoxicity. ADEB has also been found to modulate gene expression and alter protein function, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One advantage of using ADEB in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for targeted research on disease processes. Additionally, ADEB has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using ADEB is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on ADEB, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved efficacy and bioavailability. Additionally, ADEB could be studied in combination with other compounds to enhance its therapeutic potential and reduce potential side effects.
科学的研究の応用
ADEB has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has shown that ADEB can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, ADEB has been found to inhibit the aggregation of amyloid-beta peptide, which is implicated in Alzheimer's disease, and protect against neurotoxicity in Parkinson's disease.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11-18-13-7-5-12(6-8-13)14(17)15-9-10-16(2)3/h4-8H,1,9-11H2,2-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBUXFPMDNWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(methylsulfonyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B4406683.png)
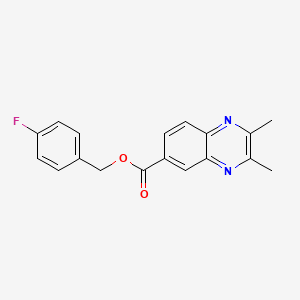
![{4-[4-(1-piperidinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B4406709.png)
![4-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406714.png)
![4-[(cyclohexylamino)carbonyl]phenyl propionate](/img/structure/B4406722.png)
![2-[(1-adamantylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4406728.png)
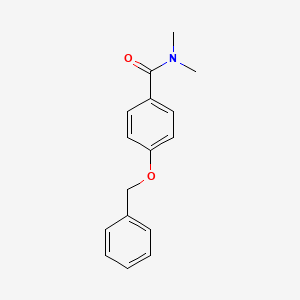
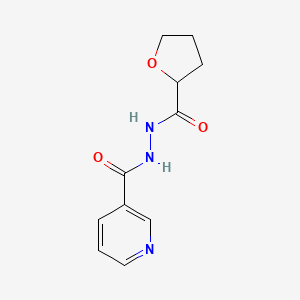
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B4406749.png)

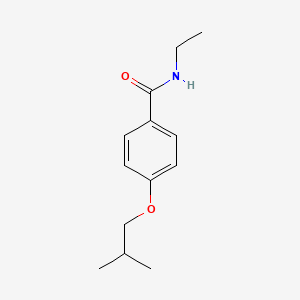
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)
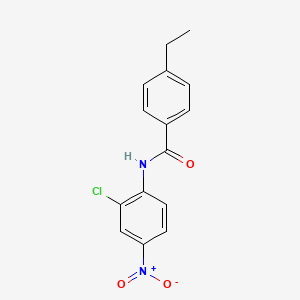
![{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4406788.png)